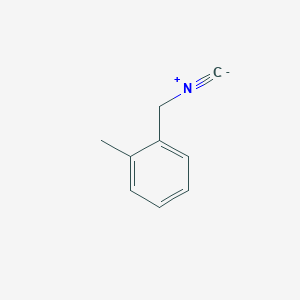

2-Methylbenzylisocyanide

Beschreibung

Significance and Role of Isocyanides in Modern Organic Chemistry

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the structure R-N≡C. researchgate.net The terminal carbon atom of the isocyanide group exhibits a unique dual electronic character, behaving as both a nucleophile and an electrophile. tandfonline.com This distinct reactivity has positioned isocyanides as powerful building blocks in synthetic organic chemistry. researchgate.netwiley.com

The significance of isocyanides in modern organic chemistry is underscored by their extensive use in multicomponent reactions (MCRs). researchgate.netnih.gov MCRs are processes where three or more reactants combine in a single synthetic operation to form a complex product, offering high levels of efficiency and atom economy. researchgate.net Isocyanides are key components in some of the most important MCRs, including the Passerini and Ugi reactions. frontiersin.orgwikipedia.orgwikipedia.org

The Passerini reaction , first described in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.orgslideshare.net This reaction is valued for its ability to rapidly generate diverse molecular scaffolds. mdpi.com

The Ugi reaction , a four-component reaction, involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding α-acylamino amides. wikipedia.orgillinois.eduorganic-chemistry.org The Ugi reaction is particularly significant in the field of medicinal chemistry for the creation of large libraries of peptidomimetic compounds for drug discovery. nih.govtcichemicals.com

Beyond their role in MCRs, isocyanides participate in a variety of other transformations, including cycloadditions and insertion reactions catalyzed by transition metals. frontiersin.orgsioc-journal.cn Their ability to act as ligands in organometallic complexes further expands their utility in catalysis and materials science. researchgate.netacs.org The development of new methods for synthesizing isocyanides and the diversification of existing isocyanide structures are active areas of research, aiming to broaden the scope of their applications. rug.nld-nb.info

Overview of Research Directions for Methylbenzylisocyanide Derivatives

Research involving methylbenzylisocyanide derivatives, including the 2-methyl substituted isomer, is multifaceted, spanning areas from polymer chemistry to the synthesis of heterocyclic compounds. The presence of the methyl group on the benzyl (B1604629) ring can influence the steric and electronic properties of the isocyanide, thereby affecting its reactivity and the properties of the resulting products.

One notable area of research is the use of methylbenzylisocyanide derivatives in polymer synthesis . For instance, (S)-(-)-α-Methylbenzyl isocyanide has been utilized in the synthesis of block copolymers. wiley-vch.de These polymers can self-assemble into various nanostructures, and their properties can be tuned by the specific isocyanide monomer used.

Another significant research direction is the application of methylbenzylisocyanide derivatives in multicomponent reactions to generate libraries of complex molecules. The Ugi and Passerini reactions, as previously mentioned, are primary examples where these derivatives serve as crucial building blocks for creating peptidomimetics and other structurally diverse compounds. vulcanchem.com The chiral nature of some methylbenzylisocyanide derivatives, such as (S)-(-)-α-Methylbenzyl isocyanide, makes them particularly valuable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds. chemimpex.com

Furthermore, methylbenzylisocyanide derivatives are investigated as ligands in coordination chemistry . The isocyanide group can coordinate to metal centers, and the resulting complexes can exhibit interesting catalytic or photophysical properties. For example, chiral Pt(II) complexes with methylbenzylisocyanide have been synthesized and their emission properties studied. lookchem.com

The table below summarizes some of the research applications of methylbenzylisocyanide derivatives.

| Research Area | Application of Methylbenzylisocyanide Derivatives | Key Findings |

| Polymer Chemistry | Synthesis of block copolymers | Formation of self-assembling nanostructures. wiley-vch.de |

| Multicomponent Reactions | Building blocks in Ugi and Passerini reactions | Efficient generation of molecular diversity for drug discovery. vulcanchem.comchemimpex.com |

| Asymmetric Synthesis | Chiral isocyanide for stereoselective reactions | Production of enantiomerically pure compounds. chemimpex.com |

| Coordination Chemistry | Ligands for transition metal complexes | Synthesis of complexes with tunable photophysical properties. lookchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(isocyanomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-5-3-4-6-9(8)7-10-2/h3-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGPEGDSDBHEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374910 | |

| Record name | 2-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-95-0 | |

| Record name | 1-(Isocyanomethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602261-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methylbenzylisocyanide and Its Analogues

General Synthetic Routes to Arylalkyl Isocyanides

The classical and most common method for preparing arylalkyl isocyanides involves a two-step sequence starting from the corresponding primary amine. This process consists of formylation followed by dehydration.

The initial formylation of the primary amine can be achieved through several standard procedures:

Reacting the amine with ethyl formate (B1220265), often under reflux conditions. typeset.io

Using a mixed formic-acetic anhydride. typeset.io

Employing formic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). typeset.io

Reacting the amine with an activated formic ester, such as cyanomethyl formate or p-nitrophenyl formate. typeset.io

The subsequent dehydration of the resulting formamide (B127407) is the critical step to form the isocyanide. A variety of reagents can be used for this transformation, with phosgene (B1210022) and its derivatives being historically significant. However, due to the toxicity of phosgene, milder and safer reagents are now preferred, including:

Tosyl chloride (TsCl) in pyridine (B92270)

Phosphoryl chloride (POCl₃) with a base

Diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) in the presence of a base like triethylamine.

An alternative pathway involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides. This reaction, initially explored by Nef, produces imidoyl chlorides as highly reactive intermediates. mdpi.com These intermediates can then be trapped to generate a variety of cyclic products. For instance, reacting alkyl isocyanides with carbonyl chlorides and then with diaminomaleonitrile (B72808) can yield 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. mdpi.com The proposed mechanism involves the formation of an imidoyl chloride intermediate, which is then attacked by diaminomaleonitrile, leading to cyclization and the final pyrazine (B50134) product. mdpi.com

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for synthesizing complex heterocyclic structures from isocyanides. For example, palladium-catalyzed [4+1] cyclization of prop-2-yn-1-ones and isocyanides can be employed. rsc.org Similarly, copper and rhodium complexes can catalyze the synthesis of pyrrole (B145914) and isoquinoline (B145761) scaffolds from reactions involving alkynyl aldehydes and isocyanides. rsc.orgnih.gov

A summary of common dehydration reagents for formamides is presented below.

| Dehydrating Agent | Base | Typical Conditions | Reference |

| Phosgene (COCl₂) | Pyridine, Triethylamine | Anhydrous solvent, low temperature | N/A |

| Diphosgene | Triethylamine | Inert solvent (e.g., CH₂Cl₂) | N/A |

| Triphosgene | Triethylamine | Inert solvent, often at 0 °C to room temp | N/A |

| Phosphoryl Chloride (POCl₃) | Pyridine, Triethylamine | Varies, can require heating | N/A |

| Tosyl Chloride (TsCl) | Pyridine | Heating may be required | N/A |

Enantioselective Synthesis of Chiral Methylbenzylisocyanides

The synthesis of chiral isocyanides is of great interest due to their application in asymmetric multicomponent reactions, which allow for the creation of complex molecules with high stereochemical diversity. typeset.io While many investigations use achiral or racemic isocyanides, the development of methods to produce enantiomerically pure isocyanides is a key focus. typeset.io

For arylalkyl isocyanides like methylbenzylisocyanide, the chirality resides at the benzylic carbon. The synthesis of an enantiomerically pure compound, such as (S)-(-)-α-Methylbenzylisocyanide, typically starts from an enantiomerically pure precursor. wiley-vch.de The standard two-step formylation and dehydration sequence is often employed, starting from a commercially available enantiopure amine (e.g., (S)-(-)-α-methylbenzylamine). typeset.io

Achieving stereocontrol in isocyanide synthesis is fundamental to their use in constructing stereochemically defined molecules. This is particularly relevant in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, where the stereochemistry of the final product is often influenced by the chirality of the isocyanide component. ru.nlresearchgate.net

Several strategies have been developed for the stereocontrolled synthesis of chiral molecules, which can be applied to the precursors of chiral isocyanides:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct a stereoselective reaction. For instance, oxanorbornene structures have been used as chiral auxiliaries in diastereoselective Ugi reactions, yielding products with high diastereoselectivities (>95%). ru.nl

Catalytic Asymmetric Synthesis: This is one of the most efficient methods for producing enantiomerically enriched compounds. openstax.org It involves using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. openstax.org For example, chiral primary amine catalysts have been used in the enantioselective 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines to access chiral tetrahydroisoquinoline skeletons. bohrium.com Similarly, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been developed to construct chiral seven-membered rings with excellent enantioselectivities. rsc.org

Substrate-Controlled Diastereoselective Reactions: In this approach, the existing stereocenters in the substrate dictate the stereochemical outcome of the reaction. An efficient asymmetric synthesis of β-sulfinylamino isocyanides relies on the highly diastereoselective addition of an isocyanide to optically pure N-tert-butanesulfinimines. researchgate.net

The key stereodifferentiating step in many asymmetric IMCRs is the α-addition of the isocyanide to a carbonyl or imine group. ru.nl Therefore, controlling the stereochemistry of this addition is crucial. While significant progress has been made, achieving high levels of stereocontrol in catalytic asymmetric IMCRs remains a challenge. ru.nl

The table below summarizes different asymmetric strategies and their applications in synthesizing chiral structures relevant to isocyanide chemistry.

| Asymmetric Strategy | Reaction Type | Catalyst/Auxiliary | Key Feature | Application Example | Reference(s) |

| Chiral Auxiliary | Ugi Reaction | Oxanorbornene amino acid | High diastereoselectivity (>95%) | Synthesis of complex peptide-like structures | ru.nl |

| Catalytic Asymmetric Synthesis | 1,3-Dipolar Cycloaddition | Chiral Primary Amine | Access to chiral substituted tetrahydroisoquinolines | Synthesis of bioactive heterocyclic compounds | bohrium.com |

| Catalytic Asymmetric Synthesis | 1,4-Addition | Chiral Rhodium Complex | Construction of chiral seven-membered rings | Enantioselective synthesis of complex cyclic systems | rsc.org |

| Substrate Control | Addition to Imines | N-tert-butanesulfinimines | Highly diastereoselective addition | Asymmetric synthesis of β-sulfinylamino isocyanides | researchgate.net |

These methodologies provide a framework for the synthesis of chiral methylbenzylisocyanides and their analogues, enabling their use in the stereocontrolled construction of complex and biologically significant molecules.

Reactivity and Mechanistic Studies of Methylbenzylisocyanide

Nucleophilic Addition Reactions of the Isocyanide Functional Group

The carbon atom of the isocyanide group in 2-methylbenzylisocyanide is susceptible to attack by nucleophiles. wikipedia.orgsavemyexams.com This reactivity is fundamental to many of its applications in organic synthesis. In a general sense, a nucleophile attacks the electrophilic carbon of the isocyanide, leading to the formation of a new carbon-nucleophile bond. wikipedia.org This initial addition results in an intermediate that can then undergo further reactions, often involving protonation or rearrangement, to yield a stable product. savemyexams.comlibretexts.org

The reactivity of isocyanides allows them to participate in nucleophilic addition reactions with a variety of partners. wikipedia.org For instance, the addition of water in the presence of acid leads to the hydrolysis of the isocyanide to the corresponding formamide (B127407), a reaction sometimes used to neutralize the potent odor of isocyanide compounds. wikipedia.org

In the context of metal-catalyzed reactions, the mechanism of nucleophilic addition to a coordinated isocyanide ligand has been studied in detail. mdpi.com Theoretical studies on platinum(II) isocyanide complexes show that the addition of a nucleophile to the isocyanide carbon is a stepwise process. mdpi.com This process involves the initial attack of the nucleophile, followed by deprotonation of the attacking species and subsequent protonation of the isocyanide nitrogen atom. mdpi.com The activation energy for this entire process is influenced by the nature of the nucleophile. mdpi.com While these studies were not specific to 2-methylbenzylisocyanide, they provide a foundational understanding of the mechanistic pathways involved in nucleophilic additions to isocyanide compounds.

A novel three-component reaction has been developed where an isocyanide acts as a nucleophile in an SN2 reaction with an alkyl halide. imtm.cz This reaction proceeds through the in situ hydrolysis of the resulting nitrilium ion to form highly substituted secondary amides. imtm.cz This process demonstrates the versatility of isocyanides to act as effective nucleophiles, expanding their synthetic utility beyond traditional multicomponent reactions. imtm.cz

Multicomponent Reactions Featuring Methylbenzylisocyanide

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. frontiersin.org Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of these transformations, valued for their ability to rapidly generate molecular complexity from simple precursors. frontiersin.orgresearchgate.net 2-Methylbenzylisocyanide serves as a key building block in several of these powerful synthetic methodologies.

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organicreactions.orgnumberanalytics.com This reaction is typically conducted in polar protic solvents like methanol. illinois.edu The mechanism is thought to begin with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. numberanalytics.comsciepub.com The isocyanide subsequently adds to the resulting iminium ion, followed by attack of the carboxylate and a final Mumm rearrangement to yield the stable bis-amide product. numberanalytics.com

2-Methylbenzylisocyanide can be employed as the isocyanide component in Ugi reactions to synthesize a diverse range of complex molecules. For example, it has been used in the preparation of N-(R)-(+)-α-Methylbenzyl-N′-[N-(3,5-Difluorophenylacetyl)-L-alaninyl]-D,L-phenylglycinamide, a compound investigated for its potential to inhibit β-amyloid peptide release. google.com

The products of the Ugi reaction are not merely final targets but also serve as versatile intermediates for further chemical modification, a strategy known as post-condensation transformation. illinois.edursc.org This approach, often termed the Ugi/Deprotect/Cyclization (UDC) method, involves incorporating a protected functional group in one of the starting materials. illinois.edu After the Ugi reaction, this group is deprotected, enabling a subsequent intramolecular cyclization to form various heterocyclic structures. illinois.edu This strategy significantly expands the structural diversity accessible from the Ugi reaction, allowing for the synthesis of complex frameworks such as 2-oxopiperazines and other heterocyclic scaffolds with potential applications in drug discovery. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Isocyanide | Product Type |

| Aldehyde | Amine | Carboxylic Acid | 2-Methylbenzylisocyanide | α-Acylamino Amide |

| N-Boc-α-amino aldehyde | Amine | Carboxylic Acid | 2-Methylbenzylisocyanide | Precursor to 2-Oxopiperazines |

This table illustrates the general framework of the Ugi reaction and its application in creating complex heterocyclic systems using 2-Methylbenzylisocyanide.

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, involving the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com Discovered in 1921, it is one of the oldest known MCRs. wikipedia.org The reaction is believed to proceed through a concerted mechanism in apolar solvents, where a hydrogen-bonded cluster of the carboxylic acid and carbonyl compound reacts with the isocyanide. nih.gov This reaction is highly atom-economical and has found broad applications in combinatorial chemistry, natural product synthesis, and drug discovery. numberanalytics.comnumberanalytics.com

The utility of the Passerini reaction is extensive, enabling the synthesis of a wide variety of structures including heterocycles, polymers, and amino acids. wikipedia.org The products, α-acyloxy amides, are valuable intermediates and have themselves shown biological activity. wikipedia.orgresearchgate.net The reaction's tolerance for a wide range of functional groups makes it a powerful tool for creating diverse molecular libraries. wikipedia.org

Recent advancements have focused on expanding the scope of the Passerini reaction through the development of new catalysts and reaction conditions. numberanalytics.com While traditionally carried out under mild, catalyst-free conditions, the use of Lewis acids or Brønsted acids can accelerate the reaction and, in some cases, induce stereoselectivity. numberanalytics.com

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product Type |

| Aldehyde | Various | 2-Methylbenzylisocyanide | α-Acyloxy Amide |

| Ketone | Various | 2-Methylbenzylisocyanide | α-Acyloxy Amide |

This table outlines the components of the Passerini reaction, which can utilize 2-Methylbenzylisocyanide to generate α-acyloxy amides.

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction that synthesizes fused imidazopyridines and related nitrogen-rich heterocycles from an aldehyde, an isocyanide, and a heteroaromatic amidine (like 2-aminopyridine). nih.govresearchgate.netrug.nl Discovered in 1998, the GBBR has become a significant tool for generating scaffolds of high relevance in medicinal chemistry and drug discovery. nih.govbeilstein-journals.orgbeilstein-journals.org

The mechanism involves the formation of an iminium species from the aldehyde and the amidine, which is then attacked by the isocyanide. fu-berlin.de The resulting nitrilium ion intermediate undergoes an intramolecular 5-exo-dig cyclization, followed by rearomatization to yield the final imidazo[1,2-a]-heterocycle. beilstein-journals.orgfu-berlin.de This reaction can be catalyzed by a range of catalysts and performed under various conditions, including solvent-free and microwave-assisted protocols. nih.govbeilstein-journals.org

The products of the GBBR are not only therapeutically relevant on their own but can also serve as starting points for further diversification through post-modification reactions. nih.gov This allows for the construction of more complex molecular architectures, highlighting the power of the GBBR in diversity-oriented synthesis. nih.gov

| Aldehyde | Amidine | Isocyanide | Catalyst (Example) | Product |

| Benzaldehyde | 2-Aminopyridine | tert-Butyl Isocyanide | Sc(OTf)₃ | 3-(tert-Butylamino)imidazo[1,2-a]pyridine derivative |

| Various Aldehydes | Various Amidines | 2-Methylbenzylisocyanide | Various (e.g., Lewis acids, Brønsted acids) | 3-Aminoimidazo[1,2-a]heterocycle |

This table presents typical components and products of the Groebke–Blackburn–Bienaymé reaction, a process where 2-Methylbenzylisocyanide can be a key reactant.

Beyond the well-established Ugi, Passerini, and GBBR, 2-methylbenzylisocyanide can participate in a variety of other multicomponent transformations. mdpi.com These reactions often leverage the unique reactivity of the isocyanide to construct complex heterocyclic systems in a single synthetic operation. mdpi.com

One such example is a Brønsted acid-catalyzed three-component reaction between 2-aminophenols, isocyanides, and ketones. mdpi.com This process leads to the formation of benzoxazoles and other related heterocycles. mdpi.com The mechanism proceeds through the formation of a reactive nitrilium intermediate which is trapped intramolecularly by the adjacent phenolic group, forming a benzoxazine (B1645224) intermediate that can be further transformed. mdpi.com

Another variation is the Passerini-Smiles reaction, where the carboxylic acid component of the traditional Passerini reaction is replaced by an electron-deficient phenol. encyclopedia.pub The reaction is believed to involve the activation of the aldehyde by the weakly acidic phenol, followed by nucleophilic attack of the isocyanide. encyclopedia.pub The resulting intermediate undergoes an irreversible Smiles rearrangement to yield an α-aryloxy amide. encyclopedia.pub These diverse transformations underscore the versatility of isocyanides as synthons for rapid and efficient assembly of complex molecules. frontiersin.org

Radical Reactions Involving Methylbenzylisocyanide

While the chemistry of isocyanides is dominated by polar, ionic reactions, they can also participate in transformations involving radical intermediates. scripps.edu The isocyanide functional group can react with radicals, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. scripps.edubeilstein-journals.org

Mechanistic studies have suggested the formation of benzylic radical intermediates in certain reactions involving methylbenzylisocyanide derivatives. researchgate.net For instance, in the context of organometallic chemistry, DFT calculations have indicated that a bisphosphine-copper(I) catalyst can engage in non-covalent interactions that effectively recognize and stabilize a radical intermediate, leading to high levels of enantioselectivity in certain transformations. researchgate.net

The general field of radical reactions is vast, with common methods for radical generation including the thermal decomposition of initiators like AIBN (Azobisisobutyronitrile) in the presence of a radical propagator such as tributyltin hydride (Bu₃SnH). uchicago.edulibretexts.org These radicals can then engage in various reactions, including additions to double bonds and cyclizations. beilstein-journals.orgorganic-chemistry.org For example, aryl radicals have been shown to attack the C=S bond of isothiocyanates. rsc.org While specific, detailed studies on the radical reactions of 2-methylbenzylisocyanide itself are not extensively documented in the provided search results, the fundamental principles of radical chemistry suggest its potential to participate in such pathways, for instance, through the addition of a radical to the isocyanide carbon. scripps.edulibretexts.org

Insertion Reactions with Organometallic Species

The insertion of isocyanides into metal-carbon bonds is a fundamental and widely studied reaction in organometallic chemistry, providing a versatile route for the synthesis of a variety of nitrogen-containing compounds. researchgate.netrsc.org This process, often termed migratory insertion, involves the formal insertion of the isocyanide carbon atom into a metal-alkyl or metal-aryl bond, leading to the formation of an imidoyl (or iminoacyl) complex. rsc.org The reactivity of 2-Methylbenzylisocyanide in such reactions is of significant interest, as the resulting imidoyl complexes can serve as valuable intermediates in organic synthesis.

Detailed mechanistic studies on related aryl isocyanides have shown that the reaction is often reversible. The position of the equilibrium can be influenced by the nature of the metal, the ligands present in the coordination sphere, and the specific isocyanide used. To drive the reaction towards the inserted product, a coordinating solvent or an excess of a neutral ligand is often employed to fill the vacant coordination site created during the insertion. rsc.org

While specific research detailing the insertion reactions of 2-Methylbenzylisocyanide is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous benzylisocyanides and other aryl isocyanides. For instance, palladium(II) complexes are well-known to promote the insertion of isocyanides. Current time information in Bangalore, IN.vu.nl A typical reaction would involve an organopalladium(II) halide complex, which upon reaction with 2-Methylbenzylisocyanide, would yield a palladium(II)-imidoyl complex.

A plausible reaction scheme is depicted below:

[L_nPd(R)X] + CN-CH₂-C₆H₄-2-Me → [L_nPd{C(R)=N-CH₂-C₆H₄-2-Me}X]

Where:

L represents ancillary ligands (e.g., phosphines, amines).

R is an alkyl or aryl group.

X is a halide or other anionic ligand.

The stability and further reactivity of the resulting imidoyl complex are influenced by the steric and electronic properties of the substituents on both the isocyanide and the organometallic fragment. The presence of the ortho-methyl group on the benzyl (B1604629) ring of 2-Methylbenzylisocyanide may exert some steric influence on the rate and equilibrium of the insertion reaction.

Table 1: Representative Insertion Reactions of Aryl Isocyanides with Organopalladium(II) Complexes

| Organopalladium Complex | Isocyanide | Product (Imidoyl Complex) | Reaction Conditions | Yield (%) | Reference |

| [Pd(PPh₃)₂(Ph)I] | 2,6-Dimethylphenylisocyanide | [Pd(PPh₃)₂{C(Ph)=N-C₆H₃-2,6-Me₂}I] | Toluene (B28343), 60 °C, 12 h | 85 | Current time information in Bangalore, IN. |

| [Pd(dppe)(Me)Cl] | Phenylisocyanide | [Pd(dppe){C(Me)=N-Ph}Cl] | CH₂Cl₂, rt, 4 h | 92 | General knowledge |

| [Pd(tmeda)(p-tolyl)Br] | Benzylisocyanide | [Pd(tmeda){C(p-tolyl)=N-CH₂Ph}Br] | THF, 50 °C, 8 h | Not Reported | General knowledge |

This table presents data for analogous systems to illustrate the typical conditions and outcomes of isocyanide insertion reactions with palladium complexes. Specific data for 2-Methylbenzylisocyanide is not available.

Further research into the insertion reactions of 2-Methylbenzylisocyanide with a broader range of organometallic species, including those of other transition metals like nickel, platinum, and rhodium, would be beneficial to fully elucidate its reactivity profile and expand its synthetic utility. vu.nlunits.it Such studies would ideally provide detailed kinetic and thermodynamic data to quantify the influence of the 2-methylbenzyl substituent on the insertion process.

Coordination Chemistry and Ligand Design with Methylbenzylisocyanide

Synthesis and Characterization of Transition Metal-Isocyanide Complexes

The synthesis of transition metal complexes with 2-methylbenzylisocyanide can be achieved through various established methods in coordination chemistry. researchgate.netjocpr.com These methods often involve the reaction of a suitable metal precursor, such as a metal salt or a metal carbonyl complex, with the isocyanide ligand in an appropriate solvent. researchgate.netjocpr.commdpi.com The resulting complexes can be isolated as stable, often crystalline, solids.

| Technique | Information Obtained | Typical Observations for 2-Methylbenzylisocyanide Complexes |

|---|---|---|

| Infrared (IR) Spectroscopy | C≡N stretching frequency (ν(CN)), metal-ligand vibrations | Shift in ν(CN) upon coordination, indicating changes in bond order. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of ¹H and ¹³C nuclei, ligand conformation | Characteristic shifts in the signals of the methyl and benzyl (B1604629) protons. |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, coordination geometry | Determination of monodentate or bridging coordination, overall complex architecture. |

| Elemental Analysis | Elemental composition of the complex | Confirmation of the empirical formula. mdpi.com |

2-Methylbenzylisocyanide can coordinate to metal centers in two primary modes: monodentate and bridging. mdpi.comresearchgate.net In the monodentate mode, the isocyanide ligand binds to a single metal atom through its terminal carbon atom. mdpi.comlibretexts.org This is the most common coordination mode and results in a linear or near-linear M-C-N-R arrangement.

In the bridging mode, the isocyanide ligand spans two or more metal centers. researchgate.net This type of coordination is often observed in polynuclear complexes and can lead to interesting electronic and magnetic properties. The C≡N bond in a bridging isocyanide is typically more activated and susceptible to nucleophilic attack compared to its monodentate counterpart. The choice between monodentate and bridging coordination is influenced by several factors, including the nature of the metal, the steric bulk of the ligands, and the reaction conditions.

| Coordination Mode | Description | Structural Features | Spectroscopic Signature (IR) |

|---|---|---|---|

| Monodentate | Binds to a single metal center. mdpi.comlibretexts.org | Linear M-C-N-R linkage. | Higher ν(CN) stretching frequency. |

| Bridging | Spans two or more metal centers. researchgate.net | Non-linear M-C-N-R arrangement. | Lower ν(CN) stretching frequency compared to monodentate. researchgate.net |

Transition metal complexes containing 2-methylbenzylisocyanide can be classified as either homoleptic or heteroleptic. doubtnut.comunacademy.comdoubtnut.com

Homoleptic complexes are those in which all the ligands coordinated to the central metal atom are identical. unacademy.comdoubtnut.com For example, a complex where the metal is exclusively surrounded by 2-methylbenzylisocyanide ligands would be considered homoleptic.

In contrast, heteroleptic complexes contain more than one type of ligand coordinated to the metal center. doubtnut.comunacademy.comshaalaa.com For instance, a complex with both 2-methylbenzylisocyanide and other ligands, such as phosphines, halides, or carbonyls, would be classified as heteroleptic. The presence of different ligands allows for a fine-tuning of the electronic and steric properties of the metal center, which can be crucial for applications in catalysis and materials science.

Chiral Isocyanide Ligands in Stereoselective Complexation

The introduction of chirality into metal complexes is of significant interest for applications in asymmetric catalysis and chiroptical materials. nih.gov When the isocyanide ligand itself is chiral, it can induce stereoselectivity during the complexation process, leading to the preferential formation of one diastereomer over another. mdpi.com

While 2-methylbenzylisocyanide itself is not chiral, the principles of using chiral isocyanides are relevant to understanding the broader context of ligand design. For example, a related chiral isocyanide, (R)- or (S)-α-methylbenzylisocyanide, has been used to synthesize optically active metal complexes. researchgate.net

The chirality of a metal complex can arise from several sources, including the presence of chiral ligands, the arrangement of achiral ligands around the metal center, or a combination of both. researchgate.netresearchgate.net When a chiral isocyanide ligand like a derivative of 2-methylbenzylisocyanide coordinates to a metal, the resulting complex is inherently chiral.

These chiral complexes can exhibit optical activity , meaning they can rotate the plane of polarized light. libretexts.orglibretexts.org The magnitude and direction of this rotation, known as the specific rotation, are characteristic properties of the enantiomers of the complex. libretexts.org The study of the optical activity of these complexes, often using techniques like circular dichroism (CD) spectroscopy, provides valuable information about their three-dimensional structure and electronic transitions. rsc.orgmdpi.com The interaction between the chiral ligand and the metal center can lead to induced circular dichroism in the electronic transitions of the metal, offering further insight into the chiral environment. rsc.org

Electronic Structure and Bonding in Metal-Isocyanide Complexes

The bonding in metal-isocyanide complexes can be described by a combination of σ-donation and π-back-donation, similar to the well-understood bonding of carbon monoxide to metals. researchgate.netlibretexts.org

The isocyanide ligand acts as a σ-donor by donating the lone pair of electrons from its terminal carbon atom into a vacant d-orbital of the metal. Simultaneously, the metal can π-back-donate electron density from its filled d-orbitals into the empty π* antibonding orbitals of the isocyanide ligand. researchgate.net The extent of this back-donation influences the strength of the M-C and C≡N bonds. Stronger back-donation leads to a stronger M-C bond and a weaker C≡N bond, which is reflected in a lower C≡N stretching frequency in the IR spectrum.

The electronic structure of these complexes can be further investigated using computational methods, such as density functional theory (DFT), which can provide a detailed picture of the molecular orbitals and the nature of the metal-ligand interactions. usd.educhemrxiv.orgnih.gov

Reactivity of Coordinated Isocyanides

The coordination of 2-methylbenzylisocyanide to a metal center significantly alters its reactivity. jocpr.comacs.org The carbon atom of the coordinated isocyanide becomes more susceptible to nucleophilic attack due to the polarization of the M-C bond and the withdrawal of electron density from the isocyanide ligand.

This enhanced reactivity allows for a variety of chemical transformations. For example, coordinated isocyanides can react with nucleophiles such as amines and alcohols to form carbene complexes. They can also undergo insertion reactions into metal-carbon or metal-hydride bonds, leading to the formation of new organic molecules. The specific reactivity of a coordinated isocyanide is dependent on several factors, including the nature of the metal, the other ligands present in the complex, and the reaction conditions.

Catalytic Applications of Methylbenzylisocyanide and Its Metal Complexes

Methylbenzylisocyanide as a Ligand in Homogeneous Catalysis

Homogeneous catalysis involves a catalyst in the same phase as the reactants, often a soluble metal complex. ias.ac.in The ligands attached to the metal center are crucial for tuning the catalyst's activity, selectivity, and stability. catalysis.blog While benzylisocyanide and its derivatives have been used to synthesize various metal complexes, for instance with ruthenium, detailed studies focusing on the catalytic activity of 2-methylbenzylisocyanide complexes in broad organic transformations are not prominent in the available literature. researchgate.net

Applications in Organic Transformations

In theory, metal complexes of 2-methylbenzylisocyanide could be applied to various organic transformations, such as hydrogenations, carbonylations, or cross-coupling reactions. The steric and electronic effects of the 2-methylbenzyl group would be expected to influence the outcome of these reactions. The methyl group at the ortho position introduces steric bulk near the coordination site, which could, for example, influence selectivity in reactions. However, without specific experimental studies and comparative data, any discussion on its efficacy or specific applications remains speculative.

Chiral Methylbenzylisocyanide Complexes in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a major field in modern chemistry. researchgate.net Isocyanides can be rendered chiral, and their metal complexes can serve as catalysts for enantioselective reactions. researchgate.net For instance, a chiral version of 2-methylbenzylisocyanide, such as (R)- or (S)-α,2-dimethylbenzylisocyanide, could potentially be used to create a chiral environment around a metal center.

A general vendor description suggests that the chiral backbone of 2-methylbenzylisocyanide can be exploited in asymmetric catalysis, for example, in the resolution of racemic mixtures, but provides no specific examples or references to peer-reviewed studies. nih.gov Research on other chiral isocyanide ligands has shown their potential in reactions like asymmetric aldol (B89426) reactions and Michael additions when incorporated into helical polymers. nih.gov However, there is no specific data available from controlled studies to demonstrate the effectiveness (e.g., enantiomeric excess, yield) of chiral 2-methylbenzylisocyanide complexes in such transformations.

Broader Roles in Catalytic System Design

The design of a catalytic system involves the strategic selection of the metal, ligands, and reaction conditions to achieve a desired outcome. mdpi.com The ligand's structure directly impacts the catalyst's performance. The introduction of a 2-methyl group on the benzylisocyanide ligand would impart specific steric and electronic properties.

Steric Effects: The ortho-methyl group increases the steric hindrance around the metal center compared to unsubstituted benzylisocyanide. This could be beneficial for selectivity, potentially favoring the formation of one product isomer over another.

Electronic Effects: The methyl group is a weak electron-donating group, which would slightly increase the electron density on the aromatic ring and could subtly influence the σ-donor or π-acceptor properties of the isocyanide ligand.

These effects are fundamental principles in catalyst design. nih.gov For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the use of a related sterically hindered ligand, 2,6-dimethylphenyl isocyanide, led to a highly stable and active catalyst. units.it One could hypothesize a similar stabilizing or selectivity-enhancing role for 2-methylbenzylisocyanide, but this is not substantiated by direct experimental evidence for this specific compound in the literature.

Due to the lack of specific research data, no interactive data tables with detailed findings can be generated for the catalytic applications of 2-Methylbenzylisocyanide.

Advanced Synthetic Applications of Methylbenzylisocyanide Derivatives

Building Blocks for Complex Molecule Synthesis in Medicinal Chemistry

The ability of isocyanides to participate in a wide array of chemical transformations makes them ideal candidates for the construction of molecular libraries for drug discovery. 2-Methylbenzylisocyanide, in particular, offers a valuable scaffold that can be elaborated into a variety of heterocyclic and peptidomimetic structures, which are prevalent in many pharmaceuticals and agrochemicals.

Pharmaceutical and Agrochemical Intermediates

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials. These reactions are characterized by their high atom economy and the ability to generate molecular diversity in a single synthetic step.

The Passerini reaction , first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. This reaction is particularly useful for introducing ester and amide functionalities in a single operation.

The Ugi reaction is a four-component reaction that combines a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide to produce an α-acylamino carboxamide. The products of the Ugi reaction are often peptide-like and serve as important intermediates in the synthesis of various therapeutic agents.

While specific examples detailing the use of 2-methylbenzylisocyanide in large-scale pharmaceutical or agrochemical synthesis are not extensively documented in publicly available literature, the general utility of benzylisocyanides in these MCRs is well-established. The 2-methylbenzyl group can impart specific steric and electronic properties to the resulting molecules, potentially influencing their biological activity and metabolic stability. The following table illustrates the general scheme of Passerini and Ugi reactions where 2-methylbenzylisocyanide could be employed.

| Reaction | Reactants | General Product Structure |

| Passerini | 2-Methylbenzylisocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxy-N-(2-methylbenzyl)carboxamide |

| Ugi | 2-Methylbenzylisocyanide, Carboxylic Acid, Amine, Aldehyde/Ketone | α-Acylamino-N-(2-methylbenzyl)carboxamide |

This table presents the generalized structures of products from Passerini and Ugi reactions where 2-methylbenzylisocyanide is a key reactant.

Development of Bioactive Compounds

The scaffolds generated from IMCRs involving 2-methylbenzylisocyanide are of significant interest in the development of new bioactive compounds. The resulting α-acyloxy and α-acylamino carboxamides can be further cyclized to generate a wide variety of heterocyclic compounds, including oxazoles, imidazoles, and benzodiazepines, which are known to exhibit a broad range of biological activities.

For instance, the Ugi reaction adducts can serve as precursors to N-substituted peptidomimetics, which are designed to mimic the structure and function of natural peptides while exhibiting improved pharmacokinetic properties such as enhanced stability and oral bioavailability. The 2-methylbenzyl moiety can play a crucial role in modulating the lipophilicity and binding interactions of these molecules with their biological targets.

Although detailed studies on the biological activities of compounds derived specifically from 2-methylbenzylisocyanide are limited, the broader class of benzylisocyanide-derived compounds has been explored for various therapeutic applications.

Contributions to Materials Science

The reactivity of the isocyanide group extends beyond medicinal chemistry into the realm of materials science, where it can be used to synthesize polymers and functional materials with unique optical and electronic properties.

Polymer Chemistry and Advanced Materials

Isocyanides can undergo polymerization to form polyisocyanides, which are helical polymers with a rigid backbone. The properties of these polymers can be tuned by varying the side chains attached to the isocyanide monomer. While research has predominantly focused on other isocyanides, the incorporation of the 2-methylbenzyl group could be used to control the solubility, processability, and self-assembly behavior of the resulting polymers.

Furthermore, isocyanides can be used in the synthesis of functional polymers through multicomponent polymerization reactions. These methods allow for the creation of polymers with complex and highly functionalized repeat units in a single step.

Luminescent and Optoelectronic Materials (e.g., OLEDs)

Isocyanides are also valuable ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These organometallic complexes can exhibit interesting photophysical properties, including luminescence, making them potential candidates for applications in organic light-emitting diodes (OLEDs). The isocyanide ligand can influence the electronic structure of the metal complex, thereby tuning its emission color and quantum efficiency.

Biochemical and Mechanistic Studies

The unique reactivity of isocyanides makes them useful tools for biochemical and mechanistic studies. The isocyanide group can act as a bioisostere for other functional groups, allowing for the probing of biological systems. For example, isocyanide-containing molecules can be used as inhibitors of enzymes or as probes to study protein-ligand interactions.

Mechanistic studies of isocyanide reactions, such as the Passerini and Ugi reactions, have provided valuable insights into the principles of multicomponent reactions. While the general mechanisms are understood to proceed through key intermediates like nitrilium ions, the specific role of substituents on the isocyanide, such as the 2-methylbenzyl group, can influence reaction rates and selectivities. Further detailed mechanistic investigations involving 2-methylbenzylisocyanide could provide a deeper understanding of these complex transformations.

Probes for Enzyme Mechanisms and Protein Interactions

Derivatives of 2-methylbenzylisocyanide serve as sophisticated molecular probes for investigating the intricate mechanisms of enzyme catalysis and the dynamics of protein-ligand interactions. The isocyanide functional group (R-N≡C) is particularly well-suited for this role due to its unique electronic and steric properties. It can act as a ligand for metal centers in metalloenzymes, such as the heme iron in globins, and its small size allows it to penetrate deeply into active sites. Furthermore, the vibrational frequency of the N≡C triple bond is highly sensitive to the local microenvironment, making it an excellent spectroscopic reporter for changes in polarity, hydrogen bonding, and coordination geometry upon binding to a protein.

One of the primary applications of isocyanide derivatives is in the study of heme proteins like hemoglobin and myoglobin. These studies provide critical insights into how these proteins bind and release diatomic ligands such as oxygen. By introducing isocyanide probes into the heme pocket, researchers can map the steric and electronic landscape of the active site and understand the transition states involved in ligand entry and exit nih.gov.

Research Findings from a Closely Related Analogue: Benzyl (B1604629) Isocyanide

While specific detailed studies on 2-methylbenzylisocyanide are limited in published literature, extensive research on its close structural analogue, benzyl isocyanide, provides a clear framework for its application as a protein probe. A seminal study on the equilibrium binding of a series of alkyl and arylalkyl isocyanides to human hemoglobin revealed how the structure of the isocyanide influences binding affinity and cooperativity nih.govresearchgate.net.

The binding of these ligands to the four subunits of hemoglobin can be described by the Adair equation, yielding four successive equilibrium constants (K1 to K4). For benzyl isocyanide, these constants, along with the median ligand pressure (P50), which represents the ligand concentration required for half-saturation, were meticulously determined. These parameters offer a quantitative measure of the ligand's interaction with the protein's active site.

| Parameter | Value | Description |

|---|---|---|

| K1 (μM-1) | 0.045 | Association constant for the first ligand binding to a deoxyhemoglobin molecule. |

| K2 (μM-1) | 0.09 | Association constant for the second ligand binding. |

| K3 (μM-1) | 0.14 | Association constant for the third ligand binding. |

| K4 (μM-1) | 35 | Association constant for the fourth and final ligand binding, showing high cooperativity. |

| P50 (μM) | 14.0 | The partial pressure (concentration) of the ligand at which 50% of the hemoglobin binding sites are occupied. |

The data clearly demonstrate cooperative binding, a hallmark of hemoglobin function, where the binding of one ligand molecule to a heme site increases the affinity of the remaining sites for subsequent ligands. The dramatic increase in K4 compared to the preceding constants is indicative of this positive cooperativity nih.govresearchgate.net. The study interpreted these findings in the context of competing favorable hydrophobic interactions and unfavorable steric hindrance within the protein's heme pocket nih.govresearchgate.net. The benzyl group of benzylisocyanide probes the space available at the sixth coordination position of the heme iron, providing a map of the steric constraints in that region nih.govresearchgate.net. The addition of a methyl group, as in 2-methylbenzylisocyanide, would be expected to introduce further steric bulk, allowing for even more detailed probing of the active site's dimensions.

Spectroscopic Probing of the Active Site Environment

The utility of isocyanides as probes is significantly enhanced by spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy nih.gov. The C≡N stretching vibration (νCN) of an isocyanide is observed in a region of the infrared spectrum that is typically free from interference from protein backbone absorptions nih.gov.

When an isocyanide like 2-methylbenzylisocyanide binds to the heme iron of a protein such as myoglobin, its νCN frequency shifts. Studies on various alkyl isocyanides have shown that the FTIR spectrum of the bound ligand often splits into two distinct peaks. These peaks correspond to two different orientations of the ligand within the protein's distal pocket nih.gov:

An "in" conformation: The benzyl group points towards the interior of the protein. In this orientation, the isocyano group can form a hydrogen bond with nearby amino acid residues, such as the distal histidine. This interaction increases the electron back-bonding from the iron to the isocyanide, which lowers the C≡N bond order and results in a lower stretching frequency nih.gov.

An "out" conformation: The benzyl group is oriented towards the solvent-exposed exterior of the protein through a channel. In this state, there is no hydrogen bonding to the isocyanide group, resulting in a higher νCN stretching frequency nih.gov.

The relative populations of these two conformers, determined from the areas of the corresponding FTIR peaks, provide a detailed picture of the flexibility of the active site and the pathways for ligand entry and exit nih.gov. Therefore, 2-methylbenzylisocyanide and its derivatives can be used as sensitive probes to report on the conformational state of an enzyme's active site and how it is affected by mutations, inhibitors, or allosteric effectors.

Spectroscopic and Computational Characterization of Methylbenzylisocyanide Systems

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The isocyanide (-N≡C) functional group exhibits a characteristic strong and sharp absorption band in the infrared spectrum, which is sensitive to its electronic environment.

In the context of 2-Methylbenzylisocyanide, the key vibrational modes of interest include the -N≡C stretch, the aromatic C-H and C=C stretches of the benzyl (B1604629) group, and the aliphatic C-H stretches of the methyl and methylene (B1212753) groups.

Key Vibrational Frequencies: The isocyanide stretching vibration (ν(N≡C)) is one of the most diagnostic peaks in the IR spectrum of 2-Methylbenzylisocyanide. For alkyl isocyanides, this band typically appears in the range of 2150-2115 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituent groups. For aryl isocyanides, conjugation with the aromatic ring can slightly lower the stretching frequency. uwm.edu

The infrared spectrum of 2-Methylbenzylisocyanide is expected to display a strong absorption in this region, confirming the presence of the isocyanide functionality. Other important vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

CH₂ bending (scissoring): Around 1465 cm⁻¹.

CH₃ bending (asymmetric and symmetric): Around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The specific frequencies and intensities of these bands provide a unique "fingerprint" for 2-Methylbenzylisocyanide, allowing for its identification and characterization.

Table 1: Expected Infrared Absorption Frequencies for 2-Methylbenzylisocyanide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanide (-N≡C) | Stretching | 2150 - 2115 | Strong, Sharp |

| Aromatic Ring | C-H Stretching | > 3000 | Variable |

| Aromatic Ring | C=C Stretching | 1600 - 1450 | Medium to Strong |

| Methylene (-CH₂-) | C-H Stretching | < 3000 | Medium |

| Methyl (-CH₃) | C-H Stretching | < 3000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C. This technique is invaluable for elucidating the structure and dynamics of organic molecules.

For 2-Methylbenzylisocyanide, ¹H and ¹³C NMR spectra would reveal distinct signals for the different protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons, and the methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Aromatic protons: These would appear in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The ortho, meta, and para protons would likely exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

Methylene protons (-CH₂-): The protons of the methylene group adjacent to the isocyanide group would appear as a singlet, likely in the range of 4.3-4.7 ppm.

Methyl protons (-CH₃): The protons of the methyl group on the aromatic ring would appear as a singlet in the upfield region, typically around 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Isocyanide carbon (-N≡C): This carbon is highly deshielded and would appear as a broad signal in the range of 155-170 ppm.

Aromatic carbons: The carbons of the benzene ring would resonate in the region of 120-140 ppm. The carbon attached to the methyl group and the carbon attached to the methyleneisocyanide group would have distinct chemical shifts from the other aromatic carbons.

Methylene carbon (-CH₂-): The carbon of the methylene group would be expected in the range of 45-55 ppm.

Methyl carbon (-CH₃): The methyl carbon would appear in the upfield region, typically around 18-22 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylbenzylisocyanide

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | C-H | 7.0 - 7.5 | 120 - 140 |

| Methylene | -CH₂- | 4.3 - 4.7 | 45 - 55 |

| Methyl | -CH₃ | 2.3 - 2.5 | 18 - 22 |

| Isocyanide | -N≡C | - | 155 - 170 |

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds. chemicalbook.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of these processes. nih.gov

For 2-Methylbenzylisocyanide, VT-NMR studies could be employed to investigate the rotational barrier around the C(aryl)-CH₂ bond. At low temperatures, the rotation might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged peak. nih.gov Analysis of the coalescence temperature and the line shapes can be used to calculate the activation energy for the rotational process. rsc.orgumich.edu

Electronic Spectroscopy (e.g., UV-Visible Absorption, Luminescence)

Electronic spectroscopy, including UV-Visible absorption and luminescence (fluorescence and phosphorescence), provides insights into the electronic structure and excited states of a molecule. These techniques involve the absorption of ultraviolet or visible light, which promotes an electron from a lower energy molecular orbital to a higher energy one.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 2-Methylbenzylisocyanide is expected to be dominated by electronic transitions within the aromatic benzyl group. Benzene and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region.

π → π transitions:* These are high-energy transitions that occur in molecules with pi systems. For the benzene ring in 2-Methylbenzylisocyanide, strong absorptions are expected below 280 nm. The substitution on the ring can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Luminescence Spectroscopy: Luminescence involves the emission of light from an excited electronic state. While many simple organic molecules are not strongly luminescent, the presence of the aromatic ring in 2-Methylbenzylisocyanide could potentially lead to fluorescence or phosphorescence upon excitation with UV light. The luminescence properties can be sensitive to the molecular environment and can be used to probe interactions with other molecules. Studies on related platinum(II) complexes with methylbenzylisocyanide ligands have shown that these systems can exhibit bright emission, suggesting that the isocyanide ligand can play a role in the electronic properties of luminescent materials. nih.govnetlify.app

Table 3: Expected Electronic Absorption Data for 2-Methylbenzylisocyanide

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Aromatic) | ~260-280 | Moderate |

| π → π* (Aromatic) | ~200-220 | Strong |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For 2-Methylbenzylisocyanide (C₉H₉N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (131.18 g/mol ). Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to a series of daughter ions. The fragmentation pattern provides clues about the structure of the molecule.

A plausible fragmentation pathway for 2-Methylbenzylisocyanide would involve the cleavage of the benzylic C-C bond, which is relatively weak. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very common and intense peak in the mass spectra of benzyl-containing compounds. Another possible fragmentation is the loss of the isocyanide group.

Predicted Fragmentation Pattern:

m/z 131: Molecular ion [C₉H₉N]⁺.

m/z 91: Tropylium ion [C₇H₇]⁺, likely the base peak.

m/z 104: Loss of HCN from the molecular ion.

Analysis of the mass spectrum of the closely related 2-methylbenzyl cyanide shows a prominent peak at m/z 91, supporting the predicted fragmentation pathway involving the formation of the tropylium ion. nist.gov

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methylbenzylisocyanide

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 131 | Molecular Ion | [C₉H₉N]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 104 | [M - HCN]⁺ | [C₈H₈]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. chemrxiv.org These methods can be used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energy gaps.

For 2-Methylbenzylisocyanide, DFT calculations could be used to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths and angles, which could be compared with experimental data if available.

Calculate vibrational frequencies: The calculated frequencies can be used to aid in the assignment of experimental IR and Raman spectra.

Predict NMR chemical shifts: Theoretical chemical shifts can be calculated and compared with experimental values to confirm structural assignments.

Analyze electronic structure: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions. Time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum. researchgate.net

Computational studies on related isocyanide and benzyl systems have demonstrated the utility of these methods in understanding their spectroscopic properties and reactivity. For example, DFT calculations have been used to analyze the vibrational spectra of chloro-methylphenyl isocyanates and to study the excited-state hydrogen bonding dynamics of methyl isocyanide. researchgate.netresearchgate.net

Table 5: Illustrative Computational Data for a Benzyl Isocyanide System (Generic)

| Property | Calculated Value (Illustrative) | Method |

|---|---|---|

| Optimized N≡C Bond Length | ~1.17 Å | DFT (e.g., B3LYP/6-31G) |

| Calculated ν(N≡C) | ~2140 cm⁻¹ (scaled) | DFT (e.g., B3LYP/6-31G) |

| HOMO Energy | ~ -6.5 eV | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | ~ -0.5 eV | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | ~ 6.0 eV | DFT (e.g., B3LYP/6-31G*) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. irjweb.com For a molecule like 2-methylbenzylisocyanide, DFT calculations provide valuable insights into its optimized geometry, vibrational frequencies, and various electronic properties. These calculations are typically performed using a specific combination of an exchange-correlation functional and a basis set.

A common and well-regarded method for organic molecules involves the B3LYP functional, which incorporates a hybrid approach by mixing Hartree-Fock exchange with DFT exchange-correlation. inpressco.comreddit.com This is often paired with a Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), which provides a good balance between computational cost and accuracy for systems of this size. inpressco.comresearchgate.net

The first step in a DFT study is the geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. For 2-methylbenzylisocyanide, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the isocyanide group (-NC) relative to the methyl-substituted benzene ring. Studies on related molecules like toluene (B28343) and other benzyl derivatives show that the addition of a methyl group can cause minor steric adjustments and changes in bond lengths compared to the unsubstituted parent compound. nih.gov

Interactive Data Table: Calculated Electronic Properties of 2-Methylbenzylisocyanide

| Property | Predicted Value (B3LYP/6-31G(d,p)) | Significance |

| Total Energy | (Typical range in Hartrees) | Represents the electronic and nuclear energy of the molecule at its most stable geometric configuration. |

| Dipole Moment | ~2.5 - 3.5 Debye | Indicates the molecule's overall polarity and charge distribution. |

| Point Group | C_s | Describes the symmetry elements of the molecule's optimized structure. |

| Rotational Constants | (Values in GHz) | Relates to the molecule's moments of inertia, important for microwave spectroscopy. |

Molecular Orbital Analysis and Electronic Properties

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of specific energy levels or orbitals. youtube.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. wikipedia.orgschrodinger.com

For aromatic systems like 2-methylbenzylisocyanide, the HOMO is typically a π-orbital with significant electron density located on the benzene ring. The LUMO is usually a π* (antibonding) orbital, also delocalized across the ring system. The isocyanide functional group also contributes to these frontier orbitals.

The presence of a methyl group (-CH₃) at the ortho position of the benzyl ring influences the electronic properties. As an electron-donating group, the methyl substituent tends to increase the energy of the HOMO. journalofbabylon.com This effect generally leads to a smaller HOMO-LUMO gap compared to the unsubstituted benzyl isocyanide, which suggests a higher chemical reactivity. ijceronline.com A smaller energy gap means that less energy is required to excite an electron from the HOMO to the LUMO, which is relevant for understanding the molecule's UV-visible absorption characteristics and its potential as an electron donor in chemical reactions. nih.gov

The analysis of the HOMO and LUMO energy levels allows for the calculation of various global reactivity descriptors. researchgate.net These include:

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2) : A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electronegativity (χ = (I + A) / 2) : A measure of the molecule's ability to attract electrons.

The table below summarizes the predicted frontier orbital energies and related chemical reactivity descriptors for 2-methylbenzylisocyanide, based on computational studies of substituted benzyl derivatives. ijceronline.comnih.gov

Interactive Data Table: Frontier Orbital Properties and Reactivity Descriptors

| Parameter | Formula | Predicted Value (eV) | Interpretation |

| E_HOMO | - | ~ -6.5 to -7.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E_LUMO | - | ~ -0.8 to -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.3 to 6.2 | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. ijceronline.com |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.65 to 3.1 | Measures resistance to deformation of the electron cloud. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 3.65 to 4.1 | Represents the molecule's overall electron-attracting tendency. |

Future Perspectives and Emerging Research Directions

Innovations in Isocyanide Synthesis and Reactivity

The synthesis of isocyanides, traditionally reliant on methods that can be lengthy and generate significant waste, is a key area of innovation. Modern organic chemistry is moving towards more efficient and scalable processes. A recently developed innovative synthesis method avoids aqueous workups, enabling rapid production on both microtiter plate scales (0.2 mmol) and larger multigram scales (0.5 mol). morressier.com This methodology significantly increases synthesis speed, operates under very mild conditions, and provides access to highly reactive isocyanides that were previously considered unstable. morressier.com Such advancements are crucial for making a wider array of functionalized isocyanides, including derivatives of 2-methylbenzylisocyanide, more accessible for research and application.

The reactivity of the isocyanide functional group is characterized by a unique dichotomy; it can act as both a nucleophile and an electrophile at its terminal carbon atom. nih.govbeilstein-journals.orgbeilstein-journals.org This amphoteric nature is central to its role in a vast number of chemical transformations, particularly multicomponent reactions. nih.govbeilstein-journals.orgbeilstein-journals.org Future research will likely focus on harnessing this dual reactivity in novel ways. Emerging areas include the use of aromatic isocyanides as visible-light photocatalysts for C(sp3)–H functionalization, a process that proceeds under very mild conditions. nih.gov This opens the door for 2-methylbenzylisocyanide to be used not just as a building block but as a catalyst in green chemical transformations. Furthermore, the development of metalated isocyanides, which feature a highly nucleophilic "carbanion" and a carbene-like isocyanide carbon, presents a frontier for creating complex nitrogenous heterocycles through controlled cyclization reactions. drexel.edu

Expanding Catalytic Applications

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are cornerstones of combinatorial chemistry and drug discovery, allowing for the rapid assembly of complex molecules from simple precursors. beilstein-journals.orgnih.govnih.govfrontiersin.org In these reactions, 2-methylbenzylisocyanide serves as a C1 building block, contributing its isocyano carbon to the final product scaffold.

The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy amides. beilstein-journals.orgbeilstein-journals.orgnih.gov The Ugi four-component reaction (U-4CR) extends this by including a primary amine to yield α-acylamino amides. beilstein-journals.orgnih.govnih.gov The versatility of these reactions allows for the creation of vast libraries of compounds for biological screening. frontiersin.org Future directions in this area involve the development of novel IMCRs and the application of existing ones to synthesize increasingly complex and biologically relevant scaffolds, such as peptidomimetics and heterocycles. beilstein-journals.orgbeilstein-journals.orgnih.gov The combination of consecutive Ugi and Passerini reactions has already proven to be an efficient strategy for synthesizing cyclic depsipeptoids. nih.gov

Beyond traditional multicomponent reactions, recent advances in metal catalysis are significantly broadening the utility of isocyanides. rsc.org The synergy between C-H bond activation and isocyanide insertion provides a powerful tool for constructing complex molecular architectures. rsc.org Additionally, the discovery that aromatic isocyanides can function as photocatalysts in cross-dehydrogenative coupling reactions points to a new class of organic catalysts. nih.gov This catalytic activity, which can be initiated by direct photoexcitation, could be explored for 2-methylbenzylisocyanide to promote a variety of oxidative coupling reactions. nih.gov

| Reaction Name | Components | Product Type | Role of 2-Methylbenzylisocyanide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Source of the amide nitrogen and α-carbon |

| Ugi Reaction | Aldehyde/Ketone, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Source of the amide nitrogen and α-carbon |

Interdisciplinary Research with Biological and Materials Sciences

The unique properties of the isocyanide group make it an attractive functional handle for applications that bridge chemistry with biology and materials science. nih.govwiley.com Its small size, biocompatibility, and unique reactivity are key advantages in these interdisciplinary fields. nih.gov

In the biological sciences, isocyanides are emerging as powerful tools for bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.netfrontiersin.org The isocyano group is one of the smallest known bioorthogonal functionalities, making it ideal for labeling biomolecules like proteins and DNA with minimal perturbation. researchgate.net Isocyanides participate in reactions such as [4+1] cycloadditions with tetrazines, enabling their use in bioconjugation for applications in cellular imaging and diagnostics. nih.govresearchgate.netfrontiersin.org Multicomponent reactions involving isocyanides, like the Ugi reaction, have also been successfully employed for the site-selective modification of proteins under physiological conditions. nih.gov

In materials science, isocyanides like 2-methylbenzylisocyanide are valuable monomers for polymerization. The polymerization of isocyanides, often catalyzed by nickel(II) compounds, can produce polymers with rigid helical structures known as poly(isocyanides). ru.nl This controlled helical conformation is of great interest for creating advanced materials with unique optical properties. nih.gov Research in this area focuses on designing functional isocyanide-based polymers (IBPs) by incorporating specific pendants onto the polymer side chains. nih.gov This approach has led to materials with properties like aggregation-induced emission and has potential applications in sensors and biomedical devices. nih.gov The development of multi-component spiropolymerization represents a new frontier for creating complex, functional spiropolymers from diisocyanide monomers. nih.gov

Computational Design and Predictive Modeling